REACTION_CXSMILES
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C([O-])(=O)C.[NH4+:5].[N:6]1[C:15]2[CH:14]=[CH:13][CH2:12][CH2:11][C:10]=2[CH:9]=[CH:8][CH:7]=1>C(OCC)(=O)C>[NH2:5][CH:13]1[CH2:14][C:15]2[N:6]=[CH:7][CH:8]=[CH:9][C:10]=2[CH2:11][CH2:12]1 |f:0.1|
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Name
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|
Quantity
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54 g
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Type
|
reactant
|
Smiles
|
C(C)(=O)[O-].[NH4+]
|
Name
|
|
Quantity
|
2.31 g
|
Type
|
reactant
|
Smiles
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N1=CC=CC=2CCC=CC12
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Name
|
|
Quantity
|
0 (± 1) mol
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Type
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solvent
|
Smiles
|
C(C)(=O)OCC
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
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Name
|
|
Type
|
|
Smiles
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NC1CCC=2C=CC=NC2C1
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |